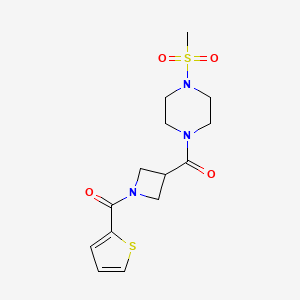
(4-(Methylsulfonyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Methylsulfonyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone is a useful research compound. Its molecular formula is C14H19N3O4S2 and its molecular weight is 357.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in inflammation, cancer, and viral infections .
Pharmacokinetics
Its molecular weight and structure suggest it may have good oral bioavailability .
Result of Action
Compounds with similar structures have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Actividad Biológica
The compound (4-(Methylsulfonyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone represents a novel class of piperazine derivatives that have garnered attention for their potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available piperazine and thiophene derivatives. The reaction conditions often include the use of coupling agents and solvents that facilitate the formation of the azetidinone structure.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent growth inhibition through mechanisms such as cell cycle arrest and induction of apoptosis mediated by increased Bax/Bcl-2 ratios and caspase activation .
The biological activity is primarily attributed to the compound's ability to interact with specific cellular pathways involved in cancer progression. The induction of apoptosis through mitochondrial pathways has been a focal point in understanding its mechanism. The compound's structural features, particularly the piperazine and thiophene moieties, are believed to enhance its lipophilicity and biological interactions, facilitating better cellular uptake and activity against tumor cells.
Study 1: Cytotoxicity Evaluation
A comprehensive evaluation of a series of piperazine derivatives, including those similar to the target compound, was conducted to assess their cytotoxic effects on HepG2 liver cancer cells. The results indicated that these compounds not only inhibited cell growth but also triggered significant apoptotic pathways, with one derivative showing an IC50 value as low as 2.32 µg/mL .
Study 2: Selectivity Towards Cancer Cells
In vivo studies demonstrated that certain derivatives could preferentially target cancerous tissues over normal cells. This selectivity was evidenced by significantly reduced toxicity in non-cancerous Vero cells compared to their cancerous counterparts . Such findings underscore the potential for developing targeted therapies based on this compound's structural characteristics.
Data Table: Biological Activity Overview
| Compound Name | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MCF-7 | 0.28 | Apoptosis via Bax/Bcl-2 ratio increase |
| Compound 2 | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |
| Compound 3 | Vero | >10 | Selective toxicity towards cancer cells |
Propiedades
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[1-(thiophene-2-carbonyl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S2/c1-23(20,21)17-6-4-15(5-7-17)13(18)11-9-16(10-11)14(19)12-3-2-8-22-12/h2-3,8,11H,4-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBNCKYKNJWIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













